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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with SR
49059, a potent and selective vasopressin V1a receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What is SR 49059 and what is its primary mechanism of action?

SR 49059, also known as Relcovaptan, is a potent, selective, and orally active non-peptide

antagonist of the vasopressin V1a receptor.[1][2] It exhibits high affinity for both rat and human

V1a receptors and functions by competitively blocking the binding of arginine vasopressin

(AVP) to this receptor subtype.[1][3] This blockade inhibits the downstream signaling pathways

typically activated by AVP, such as the Gq/11-PLC-IP3-Ca2+ pathway, which is involved in

processes like vasoconstriction, platelet aggregation, and social behaviors.[4]

Q2: What is the selectivity profile of SR 49059?

SR 49059 is highly selective for the V1a receptor. Its affinity for V1b, V2, and oxytocin

receptors is significantly lower, generally by two orders of magnitude or more.[1][3] This high

selectivity makes it a valuable tool for specifically investigating the physiological roles of the

V1a receptor.

Q3: What are the recommended solvent and storage conditions for SR 49059?
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SR 49059 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and

dimethylformamide (DMF) at concentrations of approximately 5 mg/mL.[5] For long-term

storage, it is recommended to store the solid compound at -20°C, where it is stable for at least

four years.[5] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C

for up to one month.[2][6] To ensure stability, it is advisable to prepare and use solutions on the

same day whenever possible and to purge the solvent with an inert gas before dissolving the

compound.[5][6]

Q4: Does SR 49059 have any intrinsic agonist activity?

No, SR 49059 is a pure antagonist and is devoid of any intrinsic agonist activity.[1][7] This

means it does not activate the V1a receptor in the absence of an agonist.

Troubleshooting Guide
In Vitro Experiments
Issue 1: Inconsistent or no inhibition of AVP-induced cellular response (e.g., calcium

mobilization, platelet aggregation).

Possible Cause 1: Improper compound handling and storage.

Troubleshooting:

Ensure SR 49059 has been stored correctly at -20°C as a solid and that stock solutions

have not undergone excessive freeze-thaw cycles.[5][6]

Prepare fresh dilutions from a recently prepared stock solution for each experiment.

Confirm the accuracy of the concentration of your stock solution.

Possible Cause 2: Suboptimal experimental conditions.

Troubleshooting:

Vehicle Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the assay

medium is consistent across all conditions and is at a level that does not affect cell

viability or the experimental readout.
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Incubation Time: Optimize the pre-incubation time with SR 49059 before adding the

agonist (AVP). A pre-incubation of 15-30 minutes is often a good starting point.[7]

Agonist Concentration: Verify that the concentration of AVP used is appropriate to elicit

a submaximal response, allowing for the detection of inhibitory effects. Using a very

high concentration of AVP may overcome the competitive antagonism of SR 49059.

Possible Cause 3: Low or absent V1a receptor expression in the cell line.

Troubleshooting:

Confirm the expression of V1a receptors in your cell line using techniques such as RT-

qPCR, Western blot, or radioligand binding assays.

If possible, use a positive control cell line known to express functional V1a receptors.

In Vivo Experiments
Issue 2: Lack of expected physiological effect after oral or intravenous administration.

Possible Cause 1: Inadequate dosage or bioavailability.

Troubleshooting:

Review the literature for effective dose ranges in your specific animal model and for the

intended biological effect. Doses can range from 0.125 mg/kg (i.v.) to 10 mg/kg (p.o.)

depending on the study.[8]

Consider the route of administration and its impact on bioavailability. While SR 49059 is

orally active, its absorption and metabolism can vary.[1]

For oral administration, ensure proper formulation and delivery to maximize absorption.

Possible Cause 2: Timing of administration and measurement.

Troubleshooting:
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The peak effect of SR 49059 can occur between 2 and 6 hours after oral administration.

[9] Time your experimental measurements to coincide with the expected peak plasma

concentration and receptor occupancy.

SR 49059 has a long duration of action, which can be over 8 hours at a dose of 10

mg/kg orally.[1][7]

Possible Cause 3: Species-specific differences in receptor affinity or drug metabolism.

Troubleshooting:

While SR 49059 has high affinity for both rat and human V1a receptors, there can be

species-specific differences.[1]

Consult literature specific to your animal model to confirm the suitability of SR 49059.

Issue 3: Unexpected or off-target effects.

Possible Cause 1: High dosage leading to reduced selectivity.

Troubleshooting:

Although highly selective, at very high concentrations, the possibility of off-target effects

on other receptors like V1b, V2, or oxytocin receptors cannot be entirely ruled out.[1]

Perform a dose-response study to identify the lowest effective dose that produces the

desired V1a antagonism without confounding effects.

Possible Cause 2: Interaction with other biological systems.

Troubleshooting:

Review the known physiological roles of vasopressin and the V1a receptor in your

experimental context. The observed effects may be legitimate consequences of V1a

receptor blockade that were not initially anticipated.

For behavioral studies, consider that the OT/vasopressin system can have complex

modulatory roles.[10]
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Data Presentation
Table 1: In Vitro Affinity and Potency of SR 49059

Parameter Species
Tissue/Cell
Line

Value Reference

Ki Rat Liver 1.6 ± 0.2 nM [1][3]

Human Platelets 6.3 ± 0.6 nM [1][3]

Human Adrenals 1.1 ± 0.2 nM [1][3]

Human Myometrium 1.5 ± 0.4 nM [1][3]

IC50 Human
Platelet

Aggregation
3.7 ± 0.4 nM [1][7]

pA2 Rat
Caudal Artery

Contraction
9.42 [1][3]

Table 2: In Vivo Efficacy of SR 49059
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Species Model
Route of
Administrat
ion

Dose Effect Reference

Rat

Pithed Rat

(Pressor

Response)

Intravenous 0.1 - 1 mg/kg

Inhibition of

AVP-induced

pressor

response

[1][7]

Rat

Conscious

Normotensive

Rat

Oral 1 - 10 mg/kg

Inhibition of

AVP-induced

pressor

response

[1][7]

Rabbit

Conscious

Rabbit

(Coronary

Vasoconstricti

on)

Intravenous
0.125 - 0.5

mg/kg

Protection

against AVP-

induced T-

wave

elevation

[8]

Rabbit

Conscious

Rabbit

(Coronary

Vasoconstricti

on)

Oral
2.5 - 10

mg/kg

Protection

against AVP-

induced T-

wave

elevation

[8]

Human

Healthy

Volunteers

(Skin Blood

Flow)

Oral 30 - 300 mg

Inhibition of

AVP-induced

vasoconstricti

on

[9]

Experimental Protocols
Protocol 1: In Vitro Inhibition of AVP-Induced Platelet Aggregation

Preparation of Platelet-Rich Plasma (PRP):

Collect whole blood from healthy human donors into tubes containing an anticoagulant

(e.g., 3.8% sodium citrate).
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Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room

temperature to obtain PRP.

Carefully collect the supernatant (PRP).

Assay Procedure:

Pre-warm the PRP to 37°C.

Add a defined volume of PRP to an aggregometer cuvette with a stir bar.

Add SR 49059 (dissolved in DMSO and then diluted in saline) or vehicle control to the

cuvette and incubate for 15 minutes at 37°C with stirring.

Initiate platelet aggregation by adding a submaximal concentration of Arginine Vasopressin

(AVP).

Monitor the change in light transmittance for 5-10 minutes to measure the extent of

aggregation.

Data Analysis:

Calculate the percentage of aggregation inhibition for each concentration of SR 49059
relative to the vehicle control.

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-

response curve.

Protocol 2: In Vivo Assessment of Antihypertensive Effects in Rats

Animal Preparation:

Use conscious, normotensive rats instrumented with arterial catheters for blood pressure

measurement.

Allow the animals to acclimate to the experimental setup to minimize stress.

Drug Administration:
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Administer SR 49059 or vehicle control by the desired route (e.g., oral gavage or

intravenous injection). For oral administration, a common vehicle is 5% arabic gum.[7]

Experimental Procedure:

After a specified pre-treatment time (e.g., 60 minutes for oral administration), administer a

bolus injection of AVP intravenously to induce a pressor response.

Continuously record arterial blood pressure before and after AVP administration.

Data Analysis:

Measure the peak increase in diastolic or mean arterial blood pressure in response to AVP

in both the vehicle and SR 49059-treated groups.

Calculate the percentage inhibition of the AVP-induced pressor response by SR 49059.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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